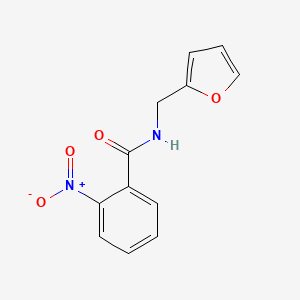

N-(furan-2-ylmethyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan-based amide derivatives has been reported in the literature . These compounds are typically synthesized under mild synthetic conditions supported by microwave radiation .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, N1,N2-bis(furan-2-ylmethyl)oxalamide has a molecular weight of 248.23500 and a density of 1.283g/cm3 .Applications De Recherche Scientifique

Crystal Structure and Molecular Interactions

N-(furan-2-ylmethyl)-2-nitrobenzamide and related compounds exhibit significant crystallographic properties. For example, a study on a similar compound, (E)-2-{[(Furan-2-ylmethyl)imino]methyl}-4-nitrophenol, revealed its crystal structure and molecular interactions. This compound, featuring a disordered furan-2-ylmethyl group and forming ribbons in the crystal due to weak C—H⋯O interactions, demonstrates the complex structural characteristics of this class of compounds (Hijji et al., 2014).

Synthesis and Functionalization

The synthesis and functionalization of N-(furan-2-ylmethyl)-2-nitrobenzamide derivatives are areas of active research. For instance, research on 2-nitrobenzo[b]furans showed that hypervalent iodine-induced oxidative cyclization can efficiently functionalize these compounds, which are otherwise challenging to synthesize using classical methods (Lu et al., 2012).

Nanoparticle Synthesis

N-(furan-2-ylmethyl)-2-nitrobenzamide derivatives have been used in the synthesis of nanoparticles. A nickel(II) complex of a related compound was synthesized and used as a precursor for the deposition of nickel sulfide nanocrystals, showcasing the potential of these compounds in nanotechnology applications (Saeed et al., 2013).

Quality Control in Pharmaceutical Research

In pharmaceutical research, quality control methods for compounds like N-(furan-2-ylmethyl)-2-nitrobenzamide are crucial. A study developed methods for identification, impurity determination, and quantitative determination of a similar compound, demonstrating the importance of analytical techniques in drug development (Sych et al., 2018).

Efficient Synthesis Techniques

Efficient synthesis techniques are also a focus of research. For example, a study reported an efficient synthesis of 2-substituted benzo[b]furans/nitrobenzo[b]furans in water, highlighting the advancements in green chemistry and sustainable synthesis methods (Pal et al., 2003).

Mécanisme D'action

Target of Action

Furan derivatives have been studied for their therapeutic potentials against certain types of tumors . They are known to interact with various biomolecules like proteins and amino acids via the presence of azomethine nitrogen .

Mode of Action

Furan schiff base derivatives and their metal complexes are known to behave as bidentate ligands via azomethine-n and furanyl-o . These sites are potentially responsible for the enhancement of biological activity .

Biochemical Pathways

Furan derivatives have been heavily studied for their therapeutic potentials against certain types of tumors

Pharmacokinetics

Furan derivatives are generally known for their good admet properties , which suggests that N-(furan-2-ylmethyl)-2-nitrobenzamide may also have favorable pharmacokinetic properties.

Result of Action

Furan derivatives have been shown to exhibit potent antibacterial, antifungal, anticancer, and diuretic activities . They have also been widely utilized in food and dye industry, analytical chemistry, catalysis, and agrochemical activities .

Orientations Futures

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-12(13-8-9-4-3-7-18-9)10-5-1-2-6-11(10)14(16)17/h1-7H,8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACAWKQFCADZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-bromophenyl)-1,3-dimethyl-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2911110.png)

![1H-Imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2911112.png)

![Lithium;2-[4-bromo-2-(hydroxymethyl)phenoxy]acetate](/img/structure/B2911113.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2911115.png)

![7-(2-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2911117.png)

![1-(2-Phenylethyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2911119.png)

![2-{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2911120.png)

![8-(3,4-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2911121.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2911125.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2911126.png)